5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10IN3/c1-14(2)10-9-7(4-3-5-12-9)8(11)6-13-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMXFVUCQQOTHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C2=C1N=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine (CAS 2504201-66-3)
A Note to the Researcher: Comprehensive, publicly available data regarding the synthesis, detailed spectral characterization, and specific applications of 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine is limited. This guide is structured to provide a foundational understanding of the compound based on available information and well-established principles of medicinal chemistry and organic synthesis, drawing parallels from related naphthyridine analogs. It is intended to serve as a starting point for researchers and drug development professionals.
Introduction and Molecular Overview
This compound is a halogenated, dimethylated amino-naphthyridine derivative. The 1,7-naphthyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of an iodine atom at the 5-position and a dimethylamino group at the 8-position suggests its potential utility as a versatile building block in drug discovery and chemical biology. The iodine atom can serve as a handle for further functionalization through cross-coupling reactions, while the dimethylamino group can influence the compound's physicochemical properties and biological target interactions.
Core Structure Analysis
The 1,7-naphthyridine skeleton is an aromatic heterocyclic system composed of two fused pyridine rings. The arrangement of the nitrogen atoms influences the electron distribution and reactivity of the ring system. The presence of the 8-amino group, particularly as a dimethylamino moiety, significantly impacts the electronic nature of the pyridine ring to which it is attached, enhancing its electron-donating character.
Solubility profile of dimethylamino-substituted naphthyridines in organic solvents
An In-Depth Technical Guide Solubility Profile of Dimethylamino-Substituted Naphthyridines in Organic Solvents
Abstract Naphthyridines are a class of bicyclic heterocyclic compounds that form the core of numerous molecules with significant pharmacological activity. The introduction of a dimethylamino substituent can profoundly alter the physicochemical properties of the naphthyridine scaffold, influencing its polarity, basicity, and intermolecular interactions. A thorough understanding of the solubility of these derivatives in organic solvents is paramount for researchers, scientists, and drug development professionals. Solubility impacts every stage of the development pipeline, from initial high-throughput screening and synthesis to formulation and final dosage form. This guide provides a comprehensive overview of the theoretical principles governing the solubility of dimethylamino-substituted naphthyridines, details robust experimental protocols for its determination, and offers insights into the practical application of this critical data.
Introduction to Naphthyridines and the Importance of Solubility
The naphthyridine framework, consisting of two fused pyridine rings, is a privileged scaffold in medicinal chemistry. The presence and position of the nitrogen atoms allow for a variety of hydrogen bonding interactions, making these compounds attractive for targeting enzymes and receptors.[1] The addition of a dimethylamino group (–N(CH₃)₂) further modulates the molecule's properties by increasing its polarity and providing a basic center, which can be critical for biological activity and pharmacokinetic profiles.
However, these same structural features present challenges, particularly regarding solubility. Poor solubility is a leading cause of failure in drug development, impeding reliable in vitro assay results, complicating purification, and creating significant hurdles for achieving adequate bioavailability in vivo.[2][3] Therefore, characterizing the solubility profile of a dimethylamino-substituted naphthyridine in a range of organic solvents is not merely a data collection exercise; it is a critical step in risk assessment and strategic planning for the entire development program. This guide will explore the causal factors behind solubility and provide the necessary workflows to accurately map this essential property.
The Theoretical Framework of Solubility
The dissolution of a solid solute in a liquid solvent is governed by a thermodynamic equilibrium between the solid state and the solvated state.[4] This process involves overcoming two primary energy barriers: the crystal lattice energy (the energy holding the molecules together in a crystal) and the energy required to create a cavity in the solvent. Dissolution is favorable when the energy released from the interaction between the solute and solvent molecules compensates for these energy costs.
The guiding principle is "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[5] For dimethylamino-substituted naphthyridines, the key factors are:
-
Polarity and Dipole Moment : The nitrogen atoms in the naphthyridine rings and the dimethylamino group create a significant dipole moment, making the molecule polar.
-
Hydrogen Bonding : The ring nitrogens can act as hydrogen bond acceptors. The solvent's ability to act as a hydrogen bond donor or acceptor is therefore critical.[5]
-
Molecular Planarity : The relatively planar structure of the naphthyridine core can facilitate strong π-π stacking in the crystal lattice, increasing the crystal lattice energy and potentially reducing solubility.[2][6] Disrupting this planarity is a known strategy to improve solubility.[6]
-
Basicity (pKa) : The dimethylamino group is basic. In protic solvents, particularly acidic ones, protonation can occur, leading to the formation of a salt with significantly higher solubility.
Key Factors Influencing Solubility Profiles
The solubility of a specific dimethylamino-substituted naphthyridine is not a single value but a profile that varies dramatically with the choice of solvent and the precise molecular structure.
The Critical Role of the Solvent
Organic solvents can be broadly categorized based on their polarity and their ability to participate in hydrogen bonding.
-
Polar Protic Solvents (e.g., Methanol, Ethanol) : These solvents can act as both hydrogen bond donors and acceptors. They are generally effective at solvating polar compounds like dimethylamino-naphthyridines by engaging with the ring nitrogens.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) : These solvents have large dipole moments but lack hydrogen bond donating capabilities. Dimethyl sulfoxide (DMSO) is an exceptionally strong solvent for a wide range of organic molecules and is often the solvent of choice for preparing high-concentration stock solutions for in vitro screening.[7]
-
Solvents of Intermediate Polarity (e.g., Chloroform, Dichloromethane, Ethyl Acetate) : Solubility in these solvents will be moderate and highly dependent on the specific substitution pattern of the naphthyridine core.
-
Nonpolar Solvents (e.g., Hexane, Toluene) : Due to the polar nature of the dimethylamino-naphthyridine scaffold, solubility is expected to be very low in these solvents.[5]
The Impact of Molecular Structure
The specific isomer of the naphthyridine core (e.g., 1,5-naphthyridine, 1,6-naphthyridine, 1,8-naphthyridine) and the position of the dimethylamino group are critical. These structural variations alter the molecule's overall dipole moment and the accessibility of the nitrogen atoms for hydrogen bonding, leading to distinct solubility profiles for each analogue. For instance, a substitution pattern that disrupts molecular symmetry or planarity can interfere with efficient crystal packing, thereby lowering the crystal lattice energy and improving solubility.[6]
The logical relationship between these molecular and solvent properties is illustrated in the diagram below.
Caption: Key molecular and solvent factors influencing solubility.
Predictive and Experimental Determination of Solubility
A multi-faceted approach, combining predictive methods with robust experimental validation, is essential for accurately characterizing solubility.
Computational Solubility Prediction
In the early stages of discovery, computational models can provide valuable, rapid predictions of solubility. Machine learning and quantitative structure-property relationship (QSPR) models use molecular descriptors to forecast solubility in various solvents.[8][9] These methods are useful for prioritizing compounds for synthesis and for selecting an initial range of solvents for experimental screening.
Experimental Protocols
Experimental measurement remains the definitive source of solubility data. Two key types of solubility are measured: thermodynamic and kinetic.
The shake-flask method is considered the "gold standard" for determining equilibrium or thermodynamic solubility.[10] It measures the maximum concentration of the most stable crystalline form of a compound that can be achieved in a solvent at equilibrium.
Causality Behind Choices:
-
Excess Solid: Adding an excess of the compound ensures that a saturated solution is formed, which is in equilibrium with the undissolved solid.[11]
-
Equilibration Time: A sufficient incubation time (typically 24-48 hours) is critical to ensure the system has reached true thermodynamic equilibrium.[12]
-
Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature is essential for reproducibility.[13]
-
Separation of Solid: Centrifugation and/or filtration are used to completely remove any undissolved solid before analysis, which would otherwise lead to an overestimation of solubility.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the crystalline dimethylamino-substituted naphthyridine (e.g., 2-5 mg) to a known volume of the selected organic solvent (e.g., 1 mL) in a glass vial.
-
Equilibration: Seal the vial and place it in a shaker or rotator within a temperature-controlled incubator (e.g., 25 °C). Agitate the suspension for 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vial to stand briefly to let heavy solids settle. Then, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solid.
-
Sample Collection: Carefully remove an aliquot of the clear supernatant. For accuracy, it is often advisable to filter this supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or µM.
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds upon precipitation from a DMSO stock solution into an aqueous or organic medium.[14][15] It measures the concentration at which a compound precipitates out of a solution that was initially supersaturated.
Step-by-Step Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Dispensing: In a 96-well plate, add the desired organic solvent to each well.
-
Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the solvent in each well. This rapid addition creates a transiently supersaturated solution.
-
Incubation: Cover the plate and shake for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Measurement: Measure the amount of precipitated material using nephelometry (light scattering) or analyze the concentration of the remaining dissolved compound after filtering the plate.[15]
The diagram below outlines a comprehensive workflow for solubility screening.
Caption: Experimental workflow for solubility profiling.
Data Interpretation and Application
Illustrative Solubility Profile
While specific quantitative data must be determined experimentally, a general solubility profile for a representative dimethylamino-substituted naphthyridine can be predicted based on physicochemical principles.
| Solvent Class | Solvent Example | Predicted Solubility Range | Rationale |
| Polar Protic | Methanol, Ethanol | High | Excellent hydrogen bond donating/accepting capability to solvate the polar scaffold. |
| Polar Aprotic | DMSO, DMF | Very High | Strong dipole interactions and ability to disrupt crystal lattice forces effectively.[7] |
| Intermediate Polarity | Dichloromethane | Moderate | Can solvate the molecule, but less effectively than highly polar solvents. |
| Intermediate Polarity | Ethyl Acetate | Low to Moderate | Limited hydrogen bonding capacity reduces solvation efficiency compared to alcohols or DMSO. |
| Nonpolar | Toluene | Very Low | Mismatch in polarity ("like dissolves like" principle). |
| Nonpolar | Hexane | Insoluble | Significant energy penalty for creating a cavity for the polar solute with minimal favorable interactions. |
Practical Applications in Drug Development
-
Synthetic Chemistry: Guides the choice of solvents for reaction media and for purification techniques like crystallization and chromatography.
-
In Vitro Assays: Informs the preparation of stock solutions and helps prevent compound precipitation in assay buffers, which can lead to erroneous results. DMSO is commonly used, but its final concentration must be controlled.[7]
-
Formulation Development: High solubility in a pharmaceutically acceptable solvent is the first step toward developing a viable oral or parenteral formulation.
Conclusion
The solubility profile of dimethylamino-substituted naphthyridines in organic solvents is a complex property governed by an interplay between the solute's molecular structure and the solvent's physicochemical characteristics. A purely theoretical approach is insufficient; robust experimental determination via established methods like the shake-flask protocol is essential for generating reliable data. By systematically evaluating solubility across a diverse range of solvents, researchers can gain critical insights that de-risk drug development programs, streamline chemical synthesis and purification, and provide a solid foundation for successful formulation and preclinical studies.
References
- Baka, E., Comer, J., & Takács-Novák, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 45(11), 1-25.
-
Singh, R., et al. (2015). Pharmacokinetic evaluation of C-3 modified 1,8-naphthyridine-3-carboxamide derivatives with potent anticancer activity: lead finding. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 168-176. [Link]
-
Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents. [Link]
-
Persson, E. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]
-
Saeed, A., et al. (2023). Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential. Scientific Reports, 13(1), 16405. [Link]
-
Lazzari, P., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Communications Chemistry, 3(1), 159. [Link]
-
Abraham, M. H., et al. (2010). Prediction of solubility of drugs and other compounds in organic solvents. Journal of Pharmaceutical Sciences, 99(3), 1500-1515. [Link]
- El-Gaby, M. S. A., et al. (2015). Studies of Physicochemical Properties and Reactivity of Naphthyridine Derivatives: An Overview. ChemInform, 46(36).
-
Cenci, F., et al. (2024). Predicting drug solubility in organic solvents mixtures. International Journal of Pharmaceutics, 660, 124233. [Link]
-
Meyerson, J. R., & Trout, B. L. (2022). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 122(8), 7594-7641. [Link]
-
Chen, Y., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Knowledge@UChicago. [Link]
-
Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1035-1040. [Link]
-
Kiani, M., et al. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research, 12(3), 567-578. [Link]
-
Vijila, C., et al. (2000). Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(5), 983-989. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2020). The Importance of Solubility for New Drug Molecules. Journal of Drug Delivery and Therapeutics, 10(3), 133-141. [Link]
-
Das, B., et al. (2022). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. Bioorganic & Medicinal Chemistry, 58, 116614. [Link]
-
Sahu, B. P., et al. (2016). Enhancement of solubility: A pharmaceutical overview. Journal of Advanced Pharmaceutical Technology & Research, 7(2), 56-62. [Link]
Sources
- 1. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.unipd.it [research.unipd.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. pharmatutor.org [pharmatutor.org]
Methodological & Application
Application Note: Palladium-Catalyzed Cross-Coupling of 5-Iodo-1,7-Naphthyridines
This Application Note is designed for researchers in medicinal chemistry and process development, focusing on the high-fidelity functionalization of the 1,7-naphthyridine scaffold.
Abstract & Strategic Importance
The 1,7-naphthyridine scaffold is a "privileged structure" in drug discovery, serving as a core pharmacophore in potent inhibitors for targets such as PDE4D (asthma/COPD), PIP4K2A (oncology), and HIV-1 Reverse Transcriptase .
While positions
Reactivity Profile & Mechanistic Considerations
The "Halogen Hierarchy" in Naphthyridines
In poly-halogenated 1,7-naphthyridines, the rate of oxidative addition to Pd(0) generally follows the bond dissociation energy trend: C-I > C-Br >> C-Cl .
-
5-Iodo vs. 8-Chloro: The 5-iodo motif allows for chemoselective coupling at C5 at room temperature or mild heat, leaving a C8-chloro substituent intact for subsequent functionalization.
-
Electronic Environment: The C5 position is
to the N7 nitrogen. Unlike the C8 position (which is to N7 and highly acidic/electrophilic), C5 requires efficient catalytic activation.
Catalyst Selection Logic[6]
-
The Problem: Naphthyridines are strong
-donors. The N1 and N7 nitrogens can coordinate to the Pd center, displacing phosphine ligands and poisoning the catalyst (forming inactive Pd(L)(Naphthyridine) complexes). -
The Solution: Use bulky, electron-rich ligands (e.g., XPhos , BrettPhos , P(t-Bu)3 ) or chelating ligands (dppf ) that resist displacement by the naphthyridine nitrogens.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Objective: Installation of aryl/heteroaryl groups at C5. Mechanism: Pd(0)/Pd(II) cycle involving Boronic Acids/Esters.[1][2][3]
Materials:
-
Substrate: 5-Iodo-1,7-naphthyridine (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂[4][1][5]·DCM (3–5 mol%) OR XPhos Pd G3 (2–3 mol%)
-
Base: 2M aq. K₂CO₃ or Cs₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) or DME/Water.
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or round-bottom flask with the 5-iodo substrate, boronic acid, and base.
-
Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 10 minutes. Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
Catalyst Addition: Add the Pd catalyst rapidly against a positive flow of inert gas. Seal the vessel.
-
Reaction:
-
Thermal: Heat to 80–90 °C for 4–12 hours.
-
Microwave: Irradiate at 110 °C for 20–40 minutes.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over Na₂SO₄, and concentrate.[6]
-
Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH).
Why this works: Pd(dppf)Cl2 is robust and resists de-ligation by the naphthyridine nitrogens. XPhos is preferred for sterically hindered boronic acids due to its large cone angle.
Protocol B: Sonogashira Coupling (Alkynylation)
Objective: Introduction of alkyne linkers (often for rigidifying the scaffold). Note: 5-Iodo substrates are highly reactive here, often allowing lower temperatures than bromides.
Materials:
-
Substrate: 5-Iodo-1,7-naphthyridine (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst: CuI (2.5 mol%)
-
Base/Solvent: Triethylamine (Et₃N) or DIPEA (used as solvent or co-solvent with DMF/THF).
Step-by-Step Procedure:
-
Dissolution: Dissolve substrate and Pd catalyst in anhydrous THF/Et₃N (1:1).
-
Activation: Add the alkyne. Stir for 5 minutes under Nitrogen.
-
Initiation: Add CuI. Observation: The solution often changes color (yellow
dark brown/black) indicating Cu-acetylide formation. -
Reaction: Stir at Room Temperature (RT) for 2–6 hours. If conversion is slow (monitored by LCMS), heat to 50 °C.
-
Workup: Quench with saturated NH₄Cl solution (to chelate copper). Extract with EtOAc.
-
Purification: Silica gel chromatography.
Troubleshooting: If "Glaser homocoupling" (alkyne dimer) is observed, strictly exclude O₂ and reduce CuI loading to 1 mol%.
Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Synthesis of 5-amino derivatives (common kinase hinge-binding motif). Challenge: The naphthyridine nitrogens can compete with the amine substrate for binding.
Materials:
-
Substrate: 5-Iodo-1,7-naphthyridine (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2–5 mol%)
-
Ligand: BrettPhos or RuPhos (4–10 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (for base-sensitive substrates).
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Procedure:
-
Pre-complexation (Optional but Recommended): Stir Pd₂(dba)₃ and Ligand in the solvent at RT for 10 mins to form the active
species. -
Addition: Add the 5-iodo substrate, amine, and base.
-
Reaction: Heat to 100 °C (sealed tube recommended) for 12–24 hours.
-
Workup: Filter through Celite. Note: NaOtBu signals can complicate NMR; ensure thorough aqueous wash or filtration.
Why BrettPhos? It is specifically designed to prevent the formation of stable, unproductive Pd-amine complexes and promotes the reductive elimination of C-N bonds, even with electron-deficient heterocycles.
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision logic for optimizing reaction conditions based on the specific derivative required.
Figure 1: Strategic decision tree for selecting cross-coupling conditions based on the desired 5-position functionalization.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by N1/N7 nitrogens. | Switch to highly active, bulky ligands (XPhos, BrettPhos) or increase catalyst loading to 5-10 mol%. |
| Dehalogenation (Product is H-substituted) | Use anhydrous solvents (DMF, Dioxane). Avoid alcohols. Lower reaction temperature. | |
| Homocoupling (Biaryl formation) | Presence of Oxygen.[5][7] | Degas solvents rigorously (freeze-pump-thaw or vigorous sparging). |
| Protodeboronation (Suzuki) | Unstable boronic acid (e.g., 2-pyridyl). | Use Boronic Esters (Pinacol) or Potassium Trifluoroborates ( |
| Insoluble Substrate | High polarity of naphthyridine core. | Use polar aprotic solvents (DMF, NMP) or microwave heating to improve solubility. |
References
-
Vertex Pharmaceuticals. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6,8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors.[8] Journal of Medicinal Chemistry.
-
BenchChem Technical Support. (2025). Palladium-Catalyzed Cross-Coupling of 5-Bromo-8-methoxy-1,7-naphthyridine.
-
Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.
-
MDPI. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines (Analogous reactivity patterns).
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Conditions.
-
BenchChem. (2025).[9][1][10] Comparative Guide to the Structure-Activity Relationship of 5-Bromo-8-chloro-1,7-naphthyridine Analogs as Kinase Inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 8. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Suzuki-Miyaura Coupling of 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine for Pharmaceutical Scaffolding
Abstract
This comprehensive guide details a robust and optimized protocol for the Suzuki-Miyaura cross-coupling of 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine with various aryl and heteroaryl boronic acids. The 1,7-naphthyridine core is a privileged scaffold in medicinal chemistry, and efficient C-C bond formation at the C5-position is critical for the synthesis of novel drug candidates. This document provides not only a step-by-step experimental procedure but also delves into the underlying chemical principles, potential challenges associated with nitrogen-containing heterocycles, and troubleshooting strategies to ensure high-yield, reproducible outcomes for researchers in drug development and organic synthesis.
Introduction: The Challenge and Opportunity of Heterocyclic Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] In the pharmaceutical industry, this reaction is indispensable for constructing the complex biaryl and hetero-biaryl structures that are prevalent in many drug molecules.[4]
However, the application of Suzuki-Miyaura coupling to nitrogen-rich heterocycles, such as the 1,7-naphthyridine system, presents unique challenges. The lone pair of electrons on the pyridine-like nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2][5] This can result in sluggish reactions, low yields, and the need for higher catalyst loadings. The substrate, this compound, contains two such nitrogen atoms, necessitating a carefully designed protocol to mitigate these inhibitory effects. This guide provides a validated methodology to overcome these hurdles, enabling the efficient diversification of this important pharmaceutical intermediate.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 5-iodo-1,7-naphthyridine, forming a Pd(II) complex. The high reactivity of the C-I bond facilitates this step.[2]
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species.[6] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.[2]
Experimental Protocol
This protocol has been optimized for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl boronic acids.
Materials and Equipment
-
Substrate: this compound
-
Coupling Partner: Aryl or heteroaryl boronic acid (or boronate ester)
-
Palladium Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Base: K₃PO₄ (Potassium phosphate, tribasic)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware, silica gel for chromatography.
Reagent Quantities and Ratios
| Reagent | Equivalents | Molarity (if applicable) | Purpose |
| This compound | 1.0 | - | Limiting Reagent |
| Aryl/Heteroaryl Boronic Acid | 1.2 - 1.5 | - | Coupling Partner |
| Pd₂(dba)₃ | 0.01 (1 mol %) | - | Palladium Source |
| XPhos | 0.025 (2.5 mol %) | - | Ligand |
| K₃PO₄ | 2.0 - 3.0 | - | Base for Boronate Formation |
| 1,4-Dioxane/Water | - | 0.1 M (relative to limiting reagent) | Solvent System (typically 4:1 to 10:1 ratio) |
Step-by-Step Procedure
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl/heteroaryl boronic acid (1.2-1.5 eq), and K₃PO₄ (2.0-3.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. Oxygen can lead to catalyst deactivation and unwanted side reactions like homocoupling.[7]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and water solvent mixture via syringe. A common ratio is 4:1 or 5:1 dioxane to water.
-
Catalyst and Ligand Addition: In a separate vial, premix the Pd₂(dba)₃ (1 mol %) and XPhos (2.5 mol %) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture under inert gas. The use of bulky, electron-rich phosphine ligands like XPhos is crucial for promoting the oxidative addition and reductive elimination steps, especially with challenging heterocyclic substrates.[8]
-
Reaction Execution: Seal the vessel tightly and heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature may vary depending on the specific boronic acid used.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Rationale for Component Selection & Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst deactivation by oxygen. 2. Insufficiently active catalyst system. 3. Poor quality boronic acid (protodeboronation). | 1. Ensure rigorous degassing of solvents and proper inert atmosphere technique.[7] 2. Increase catalyst loading slightly (e.g., to 2 mol %). Consider a different ligand such as SPhos or RuPhos. 3. Use a fresh bottle of boronic acid or consider using a more stable boronate ester (e.g., pinacol ester).[2] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedure (e.g., use freeze-pump-thaw cycles).[7] |
| Protodeboronation | 1. Presence of excess water or protic impurities. 2. Unstable boronic acid (especially some heteroaryl boronic acids). | 1. Use anhydrous solvents and ensure the base is dry. 2. Switch to a more stable boronic acid surrogate like a potassium trifluoroborate salt or a DABO boronate.[9][10] |
| Dehalogenation of Starting Material | The palladium hydride species formed can lead to reductive dehalogenation. | Ensure the base is non-nucleophilic and consider a milder base if the problem persists. |
Conclusion
The protocol described provides an effective and reproducible method for the Suzuki-Miyaura cross-coupling of this compound. By employing a robust palladium/phosphine ligand system and carefully controlling the reaction conditions, the inherent challenges of coupling with nitrogen-containing heterocycles can be successfully overcome. This methodology offers a valuable tool for medicinal chemists and drug development professionals, facilitating the rapid synthesis of diverse libraries of 1,7-naphthyridine derivatives for biological screening and lead optimization.
References
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12885. [Link]
-
Gharib, A., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2011). PMC. [Link]
-
Suzuki reaction with different boronic acids. (n.d.). ResearchGate. [Link]
-
Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. [Link]
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2011). ResearchGate. [Link]
-
Palladium-Catalyzed Suzuki-Type Cross-Couplings of Iodocyclopropanes with Boronic Acids: Synthesis of trans-1,2-Dicyclopropyl Alkenes. (2009). The Journal of Organic Chemistry. [Link]
-
A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (n.d.). ResearchGate. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2012). Journal of the American Chemical Society. [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). macmillan.princeton.edu. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Using 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine as a kinase inhibitor scaffold
Application Note: 5-Iodo-N,N-dimethyl-1,7-naphthyridin-8-amine as a Versatile Kinase Inhibitor Scaffold
Executive Summary
This guide details the strategic utilization of This compound (hereafter referred to as Scaffold-5I ) in the discovery of novel protein kinase inhibitors. The 1,7-naphthyridine core is a "privileged structure" in medicinal chemistry, capable of mimicking the adenine ring of ATP. The 5-iodo substituent serves as a critical "late-stage functionalization" (LSF) handle, allowing researchers to rapidly generate Structure-Activity Relationship (SAR) libraries via palladium-catalyzed cross-coupling. This note covers the chemical rationale, synthetic protocols for library generation, and validated biochemical screening workflows.
Chemical Biology & Rationale
The Naphthyridine Advantage
Kinase inhibitors typically target the ATP-binding pocket. The 1,7-naphthyridine core offers distinct advantages:
-
Hinge Binding: The nitrogen atoms (N1 and N7) often serve as hydrogen bond acceptors for the kinase "hinge" region backbone (e.g., similar to the interaction seen in c-Met or PIP4K2A inhibitors).
-
Solubility: The N,N-dimethylamine at the 8-position disrupts planarity slightly and increases basicity, often improving solubility compared to bare heteroaromatic cores.
-
Vectorality: The 5-position (occupied by Iodine) directs substituents towards the "solvent front" or the "gatekeeper" region, depending on the specific kinase conformation. This is the ideal vector for introducing selectivity elements.
The Role of the 5-Iodo Handle
While halogen bonding is a valid interaction in some kinase pockets (where the iodine's sigma-hole interacts with a backbone carbonyl), in the context of this scaffold, the iodine is primarily a synthetic gateway . It allows for modular attachment of aryl, heteroaryl, or alkynyl groups to probe the hydrophobic pocket II or the solvent channel.
Protocol A: Chemical Derivatization (Library Synthesis)
Objective: To generate a library of 5-substituted-1,7-naphthyridines via Suzuki-Miyaura cross-coupling.
Materials:
-
Scaffold: this compound (1.0 equiv).
-
Coupling Partners: Diverse Aryl/Heteroaryl Boronic Acids (1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).
-
Base: Cs₂CO₃ (3.0 equiv).
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).
Step-by-Step Methodology:
-
Preparation: In a nitrogen-purged reaction vial, dissolve Scaffold-5I (0.1 mmol) in 1,4-dioxane (2 mL).
-
Addition: Add the specific boronic acid (0.15 mmol), Cs₂CO₃ (0.3 mmol), and degassed water (0.5 mL).
-
Catalysis: Add Pd(dppf)Cl₂ (0.005 mmol) quickly to minimize air exposure. Seal the vial.
-
Reaction: Heat to 90°C for 4–12 hours. Monitor consumption of the 5-iodo starting material via LC-MS (Target mass: [M+H]+).
-
Work-up: Cool to RT. Filter through a Celite pad to remove Palladium black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Purify via preparative HPLC or Flash Chromatography (Gradient: 0-10% MeOH in DCM).
Visual Workflow (Synthesis):
Figure 1: Synthetic workflow for converting the 5-iodo scaffold into a functionalized inhibitor library.
Protocol B: Biochemical Screening (TR-FRET)
Objective: Determine the IC₅₀ of synthesized derivatives against a target kinase (e.g., c-Met or generic Tyrosine Kinase) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle: The assay measures the competition between the Scaffold Derivative and a Fluorescent Tracer for the kinase ATP-binding site.
-
High Signal: Tracer binds Kinase-Europium complex (FRET occurs).
-
Low Signal: Inhibitor displaces Tracer (FRET disrupted).
Reagents:
-
Target Kinase (GST-tagged or His-tagged).
-
LanthaScreen™ Eu-anti-Tag Antibody (Donor).
-
Kinase Tracer 236 or 178 (Alexa Fluor™ 647 labeled, Acceptor).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Protocol:
-
Compound Prep: Prepare 10-point serial dilutions of the synthesized naphthyridine derivatives in DMSO (100x final concentration).
-
Plate Setup: Transfer 100 nL of compound to a low-volume 384-well black plate (e.g., Corning 4514).
-
Enzyme/Antibody Mix: Dilute Kinase (5 nM final) and Eu-Antibody (2 nM final) in Assay Buffer. Add 5 µL to the plate. Incubate 15 mins.
-
Tracer Addition: Add 5 µL of Kinase Tracer (Kd concentration, typically 5–20 nM).
-
Incubation: Incubate for 60 minutes at Room Temperature in the dark.
-
Readout: Measure TR-FRET on a multi-mode plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).
-
Analysis: Calculate Emission Ratio (665/615). Fit data to a sigmoidal dose-response equation to determine IC₅₀.[1]
Visual Workflow (Assay Logic):
Figure 2: TR-FRET Competition Assay Principle. Potent inhibitors displace the tracer, reducing the FRET signal.
Data Analysis & Interpretation
When optimizing the 5-iodo scaffold, researchers should look for "Activity Cliffs"—sharp changes in potency based on the group coupled to the 5-position.
Table 1: Representative SAR Data Structure (Hypothetical) Use this format to track your library's performance.
| Compound ID | R-Group (at 5-position) | Electronic Character | IC₅₀ (nM) | Ligand Efficiency (LE) |
| Scaffold-5I | Iodine | Lipophilic / Sigma-hole | >10,000 | N/A |
| Naph-001 | Phenyl | Neutral / Hydrophobic | 850 | 0.32 |
| Naph-002 | 4-Pyridine | Basic / H-Bond Acceptor | 120 | 0.41 |
| Naph-003 | 3-Fluoro-4-Methoxy-Phenyl | Mixed | 45 | 0.45 |
Interpretation Guide:
-
High IC₅₀ for Scaffold-5I: Expected. The scaffold itself is a fragment. It requires the R-group to fill the hydrophobic pocket for high affinity.
-
Potency Gain (Naph-002/003): Indicates successful engagement of the "gatekeeper" residue or specific interactions in the solvent channel.
References
-
Regier Voth, A., & Ho, P. S. (2007). The role of halogen bonding in inhibitor recognition and binding by protein kinases.[2] Current Topics in Medicinal Chemistry.
-
Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology.[3] Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. Optimization of a LanthaScreen Kinase assay for cRAF. Application Note.
-
Wortmann, L., et al. (2021). Discovery of Potent and Selective Inhibitors of PIP4K2A. Journal of Medicinal Chemistry. (Contextual reference for Naphthyridine scaffolds).
-
LanthaScreen™ Eu Kinase Binding Assay Guide. Thermo Fisher Scientific Protocols.
Sources
Troubleshooting & Optimization
Improving yield in cross-coupling reactions of electron-deficient iodo-heterocycles
Technical Support Center: Advanced Synthesis Division Ticket ID: #XC-882-IOD Subject: Optimization of Yields in Cross-Coupling of Electron-Deficient Iodo-Heterocycles Status: Open Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist
Executive Summary: The "Paradox of Reactivity"
You are likely encountering a frustration common to high-value medicinal chemistry: Electron-deficient iodo-heterocycles (e.g., 2-iodopyridines, 4-iodoquinolines, iodopyrimidines) should theoretically be excellent substrates due to the weak C–I bond and the electron-poor ring facilitating oxidative addition.
However, they frequently suffer from three specific failure modes:
-
Catalyst Sequestration: The heteroatom (N, S) coordinates to the Pd center, shutting down the cycle.
-
Protodehalogenation: The activated C–Pd bond is highly polarized and "steals" a proton from the environment instead of transmetallating.
-
Halogen Scrambling: Under basic conditions, the iodine may migrate to a more thermodynamically stable position (the "Halogen Dance").[1]
This guide provides the diagnostic logic and protocols to resolve these specific issues.
Module 1: Diagnosing Catalyst Poisoning
Symptom: Starting material remains unconsumed despite high heat; catalyst precipitates (palladium black) early.
The Mechanism: In electron-deficient heterocycles (especially 2-substituted pyridines/pyrimidines), the nitrogen lone pair is a competent ligand. If your phosphine ligand is not bulky or electron-rich enough, the substrate displaces the ligand, forming a stable, unreactive "dead" complex.
Visualizing the Failure Mode
The following diagram illustrates how the substrate arrests the catalytic cycle.
Figure 1: The competition between the productive cycle and the catalyst poisoning pathway.[2]
The Solution: Steric Bulk & Precatalysts
Do not rely on simple Pd(PPh3)4 or Pd(OAc)2 for these substrates. You must use ligands that are sterically demanding enough to prevent the nitrogen from binding.
-
Ligand Choice: Switch to Buchwald Ligands (e.g., XPhos, SPhos) or Q-Phos . These create a "protective shell" around the Pd center.
-
Precatalyst Strategy: Use Pd-PEPPSI-IPr or G3-XPhos precatalysts. These ensure a 1:1 Pd:Ligand ratio is established immediately, preventing the formation of inactive Pd-aggregates.
Module 2: The Protodehalogenation Plague
Symptom: Mass spectrometry shows a major peak at [M-I+H]. You are losing the iodine and getting the hydro-dehalogenated heterocycle.
The Mechanism: Electron-deficient rings make the Carbon-Palladium bond highly polarized (electrophilic Pd, nucleophilic Carbon). If the transmetallation step is slow (common with bulky boronic acids), the Pd-C bond will react with any available proton source (water, solvent, or even the boronic acid's hydroxyl groups).
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Solvent | Anhydrous Toluene or 1,4-Dioxane | Avoid alcohols or "wet" solvents. Aprotic non-polar solvents minimize the availability of labile protons. |
| Base | K3PO4 (anhydrous) | Avoid carbonate bases (K2CO3) which generate bicarbonate/water in situ. Anhydrous phosphate acts as a proton sink. |
| Concentration | High (>0.5 M) | Increasing concentration favors the bimolecular transmetallation step over the unimolecular protonation side-reaction. |
| Additives | CuI (5-10 mol%) | Copper facilitates the transmetallation step (Liebeskind-Srogl effect), reducing the lifetime of the vulnerable Pd-Ar species. |
Module 3: Experimental Protocols
Protocol A: The "Bulletproof" Suzuki-Miyaura for 2-Iodopyridines
Use this for highly electron-deficient substrates prone to poisoning.
Reagents:
-
Substrate: 2-Iodo-4-(trifluoromethyl)pyridine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base: K3PO4 (2.0 equiv, finely ground, oven-dried)
-
Solvent: THF/Water (10:1) Note: If dehalogenation occurs, switch to pure Toluene.
Step-by-Step:
-
Charge Solids: Add the iodide, boronic acid, base, and precatalyst (XPhos Pd G3) to a vial equipped with a stir bar.
-
Evacuate: Seal and purge with Argon/Nitrogen x3. Critical: Oxygen promotes homocoupling.
-
Solvent Addition: Add degassed THF (and water if using) via syringe.
-
Activation: Heat to 60°C. Note: Electron-deficient iodides react fast. Do not overheat (100°C+) initially, as this promotes catalyst decomposition.
-
Monitor: Check LCMS at 30 minutes.
-
If SM remains: Add 1 mol% more catalyst.
-
If De-iodo product forms: Stop. Repeat using anhydrous Toluene at 80°C.
-
Protocol B: The "Rescue" Buchwald-Hartwig Amination
For coupling amines to electron-deficient iodo-heterocycles.
Reagents:
-
Catalyst: BrettPhos Pd G3 (1-2 mol%) (Excellent for primary amines) or RuPhos Pd G3 (for secondary amines).
-
Base: LiHMDS (1.0 M in THF) or NaOtBu.
-
Solvent: 1,4-Dioxane (Anhydrous).
Workflow:
-
Pre-complexation (Optional but recommended): If not using G3 precatalyst, stir Pd(OAc)2 and Ligand (1:1.2 ratio) in dioxane at 80°C for 5 mins before adding substrate. This ensures the active species forms before the pyridine nitrogen can poison the Pd.
-
Addition: Add substrate and amine.[3]
-
Base Addition: Add LiHMDS dropwise at room temperature, then heat to 80-100°C.
-
Why LiHMDS? It is a soluble base that promotes rapid deprotonation of the amine, accelerating the amine binding to Pd and outcompeting the "poisoning" coordination of the heterocycle.
-
Module 4: Decision Logic (Troubleshooting Tree)
Use this flow to determine your next move.
Figure 2: Diagnostic logic for cross-coupling optimization.
Frequently Asked Questions (FAQ)
Q: Why is my 2-iodopyridine turning black immediately upon adding Pd? A: This is "Palladium Black" formation. The pyridine nitrogen is displacing the phosphine ligands, causing the Pd to aggregate and precipitate out of solution.
-
Fix: Increase the Ligand:Pd ratio to 2:1 or use a precatalyst (like XPhos Pd G3) which is stable against ligand displacement.
Q: Can I use microwave heating? A: Yes, and it is often preferred for electron-deficient systems. Rapid heating (e.g., 120°C for 10 mins) can force the difficult transmetallation step to occur faster than the catalyst can decompose or the substrate can dehalogenate.
Q: My product has the right mass but the NMR looks wrong. What happened? A: You likely triggered a Halogen Dance (base-catalyzed halogen migration). If you used a strong base (like LDA or LiHMDS) or high heat, the iodine may have moved to the 3-position (more stable lithio-intermediate) before coupling.
-
Fix: Switch to a milder inorganic base (K3PO4 or Cs2CO3) and lower the reaction temperature.
References
-
Catalyst Poisoning & Ligand Selection
-
Mechanistic Insight (Protodehalogenation)
- Title: "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling"
- Source:Chemical Reviews
-
URL:[Link]
-
Halogen Dance Reaction
-
PEPPSI Catalyst Systems
- Title: "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
- Source:Organometallics (Organ et al.)
-
URL:[Link]
Sources
- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of C5-Iodo-1,7-Naphthyridine Reactivity
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting the low reactivity of the C5-iodo group in 1,7-naphthyridines. This guide provides in-depth technical advice, proven protocols, and a mechanistic understanding to help you overcome common hurdles in your synthetic endeavors.
Introduction: The Enigmatic C5 Position of 1,7-Naphthyridines
The 1,7-naphthyridine scaffold is a significant pharmacophore in medicinal chemistry. Functionalization of this heterocycle, particularly at the C5 position, is often crucial for modulating biological activity. However, researchers frequently encounter challenges with the reactivity of the C5-iodo group in palladium-catalyzed cross-coupling reactions. This low reactivity can be attributed to a combination of steric and electronic factors inherent to the 1,7-naphthyridine ring system. The electron-deficient nature of the pyridine rings can deactivate the C-I bond towards oxidative addition, a critical step in the catalytic cycle of many cross-coupling reactions.[1]
This guide is structured to provide a logical workflow for troubleshooting and optimizing your reactions, transforming frustrating failures into successful couplings.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with a C5-iodo-1,7-naphthyridine failing or giving low yields?
A1: Low reactivity in Suzuki-Miyaura couplings at the C5 position of 1,7-naphthyridines is a common issue. Several factors could be at play:
-
Catalyst Deactivation: The nitrogen atoms in the naphthyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Inefficient Oxidative Addition: The C5-iodo bond might not be sufficiently reactive for oxidative addition to the Pd(0) catalyst, which is the first and often rate-limiting step in the catalytic cycle.[2]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. An inappropriate ligand may not provide the necessary electronic and steric properties for this specific substrate.
-
Inadequate Base: The base is essential for the transmetalation step. An unsuitable base (in terms of strength or solubility) can stall the reaction.
-
Degradation of Boronic Acid: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.[3]
Q2: What are the key differences in reactivity between the various halogenated positions on the 1,7-naphthyridine ring?
A2: The reactivity of halo-naphthyridines in cross-coupling reactions generally follows the trend I > Br > Cl. This is due to the bond dissociation energies of the carbon-halogen bonds. For dihalogenated substrates, such as 5-bromo-8-chloro-1,7-naphthyridine, this differential reactivity can be exploited for selective functionalization. Under carefully controlled conditions, the more reactive C-Br bond can be selectively coupled while leaving the C-Cl bond intact.[1]
Q3: Are there alternative cross-coupling reactions I should consider if my Suzuki coupling fails?
A3: Yes, if Suzuki-Miyaura coupling proves problematic, consider these alternatives:
-
Stille Coupling: This reaction uses organotin reagents, which are often more reactive than boronic acids and can be successful where Suzuki couplings fail. However, the toxicity of organotin compounds is a significant drawback.[4]
-
Negishi Coupling: Employing organozinc reagents, Negishi coupling is another powerful alternative that can be effective for challenging substrates.[5]
-
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. It typically employs a palladium catalyst and a copper(I) co-catalyst.[6]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a highly versatile and reliable method.[7][8]
Troubleshooting Common Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during cross-coupling reactions with C5-iodo-1,7-naphthyridines.
Visual Troubleshooting Workflow
Caption: A flowchart for troubleshooting failed cross-coupling reactions.
Quantitative Data Summary: Starting Points for Optimization
| Problem | Probable Cause(s) | Suggested Solutions |
| No Reaction / Low Conversion | - Inactive catalyst (poisoning by substrate nitrogens) - Inefficient oxidative addition - Suboptimal ligand or base | - Ligand: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[9] - Catalyst: Use a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst such as XPhos Pd G3. - Base: Screen stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[3] |
| Dehalogenation of Starting Material | - Presence of hydride sources (e.g., amine bases, alcohol solvents) - Catalyst-mediated hydrodehalogenation | - Switch to a non-protic solvent and a carbonate or phosphate base.[3] - Ensure rigorous degassing of the reaction mixture to remove oxygen.[3] |
| Homocoupling of Boronic Acid | - Oxygen contamination - High reaction temperature | - Thoroughly degas the solvent and reaction mixture. - Use a slight excess of the boronic acid (1.1-1.2 equivalents). - Consider lowering the reaction temperature. |
| Protodeboronation of Boronic Acid | - Presence of water - Instability of the boronic acid | - Use anhydrous solvents and reagents. - Consider using more stable boronate esters (e.g., pinacol esters). |
Optimized Protocols: A Starting Point for Success
The following protocols are designed as robust starting points for your experiments. Remember that optimization may be necessary for your specific substrate.
Experimental Workflow Diagram
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a good starting point for the C-C bond formation at the C5 position.
Materials:
-
C5-iodo-1,7-naphthyridine (1.0 equiv)
-
Arylboronic acid or boronate ester (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
K₃PO₄ (2.0 equiv, finely powdered and dried)
-
Anhydrous, degassed 1,4-dioxane or toluene
Procedure:
-
To an oven-dried Schlenk flask, add the C5-iodo-1,7-naphthyridine, arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add Pd₂(dba)₃ and XPhos to the flask under a positive pressure of argon.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Sonogashira Coupling
For the introduction of an alkyne, this copper-co-catalyzed protocol is recommended.
Materials:
-
C5-iodo-1,7-naphthyridine (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To an oven-dried Schlenk flask, add the C5-iodo-1,7-naphthyridine, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Wash the organic layer with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol is for the synthesis of C5-amino-1,7-naphthyridines.
Materials:
-
C5-iodo-1,7-naphthyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu or LHMDS (1.5 equiv)
-
Anhydrous, degassed toluene or dioxane
Procedure:
-
In a glovebox, add the C5-iodo-1,7-naphthyridine, amine, NaOtBu, Pd₂(dba)₃, and XPhos to an oven-dried vial with a stir bar.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and heat to 80-100 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Mechanistic Insights: Understanding the "Why"
A deeper understanding of the reaction mechanisms can empower you to make more informed decisions during troubleshooting and optimization.
The Palladium Catalytic Cycle
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
The low reactivity of the C5-iodo-1,7-naphthyridine is primarily due to the sluggishness of the Oxidative Addition step. The electron-withdrawing nature of the naphthyridine ring reduces the electron density at C5, making the C-I bond less susceptible to cleavage by the Pd(0) catalyst. The use of bulky, electron-rich ligands like XPhos helps to overcome this barrier by increasing the electron density on the palladium center, thereby promoting oxidative addition.[9]
Conclusion
Successfully functionalizing the C5 position of 1,7-naphthyridines via cross-coupling reactions is an achievable goal with a systematic and informed approach. By understanding the potential pitfalls and armed with the troubleshooting strategies and optimized protocols in this guide, you are well-equipped to tackle this challenging but rewarding area of synthetic chemistry.
References
-
G. A. Molander, P. Canturk, Applications of and alternatives to pi-electron-deficient azine organometallics in metal catalyzed cross-coupling reactions, Chemical Society Reviews, 2007, 36(7), 1058-68. [Link]
-
Wikipedia, Buchwald–Hartwig amination. [Link]
-
J. P. Wolfe, R. A. Singer, B. H. Yang, S. L. Buchwald, Highly Active Palladium Catalysts for Suzuki Coupling Reactions, Journal of the American Chemical Society, 1999, 121(41), 9550-9561. [Link]
-
Wikipedia, Stille reaction. [Link]
-
S. K. Guchhait, et al., A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media, Catalysis Science & Technology, 2018, 8(20), 5247-5256. [Link]
-
K. Billingsley, S. L. Buchwald, Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters, Journal of the American Chemical Society, 2007, 129(11), 3358-3366. [Link]
-
R. Martin, S. L. Buchwald, Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands, Accounts of Chemical Research, 2008, 41(11), 1461-1473. [Link]
-
P. Knochel, et al., Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics, The Journal of Organic Chemistry, 2011, 76(21), 8871-8879. [Link]
-
J. F. Hartwig, Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides, Accounts of Chemical Research, 2008, 41(11), 1534-1544. [Link]
-
A. F. Littke, G. C. Fu, Palladium-Catalyzed Coupling Reactions of Aryl Chlorides, Angewandte Chemie International Edition, 2002, 41(22), 4176-4211. [Link]
-
Reddit, r/Chempros - Diagnosing issues with a failed Suzuki coupling?, 2021. [Link]
-
V. Farina, The Stille Reaction, 2004. [Link]
-
C. C. C. Johansson Seechurn, et al., Palladium-Catalyzed Cross-Coupling for C-C Bond Formation, Angewandte Chemie International Edition, 2012, 51(21), 5062-5085. [Link]
-
R. Chinchilla, C. Nájera, The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry, Chemical Reviews, 2007, 107(3), 874-922. [Link]
-
ACS GCI Pharmaceutical Roundtable, Buchwald-Hartwig Amination, 2017. [Link]
-
M. R. Netherton, G. C. Fu, Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides, Topics in Organometallic Chemistry, 2005, 14, 85-108. [Link]
-
Wikipedia, Suzuki reaction. [Link]
-
Wikipedia, Sonogashira coupling. [Link]
-
D. S. Surry, S. L. Buchwald, Biaryl Phosphine Ligands in Palladium-Catalyzed Amination, Angewandte Chemie International Edition, 2008, 47(34), 6338-6361. [Link]
-
ResearchGate, How can I solve my problem with Suzuki coupling?, 2014. [Link]
-
M. C. Sañudo, et al., Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines, Molecules, 2020, 25(14), 3256. [Link]
-
The Chemists' Cookbook, Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up, 2025. [Link]
-
S. Mohammed, K. A. Maher, Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction, Journal of Heterocyclic Chemistry, 2019, 56(8), 2263-2269. [Link]
-
J. M. Macdonald, et al., Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors, Journal of Medicinal Chemistry, 2000, 43(4), 675-82. [Link]
-
A. F. Littke, G. C. Fu, Heck Reaction of Aryl Chlorides Catalyzed by a Palladium/Tri-tert-butylphosphine Complex, The Journal of Organic Chemistry, 1999, 64(1), 10-11. [Link]
-
N. Miyaura, A. Suzuki, Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds, Chemical Reviews, 1995, 95(7), 2457-2483. [Link]
-
Organic Chemistry Portal, Suzuki Coupling. [Link]
-
S. S. K. Dhami, et al., Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging, Methods in Molecular Biology, 2018, 1649, 237-254. [Link]
-
N. G. Andersen, Practical Aspects of Sonogashira Reactions, The Journal of Organic Chemistry, 2007, 72(22), 8233-8245. [Link]
-
Organic Chemistry Portal, Sonogashira Coupling. [Link]
-
Chemistry LibreTexts, Sonogashira Coupling. [Link]
-
J. Magano, J. R. Dunetz, Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals, Chemical Reviews, 2011, 111(3), 2177-2250. [Link]
-
Organic Chemistry Portal, Suzuki Reaction. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Realization of deep-blue TADF in sterically controlled naphthyridines for vacuum- and solution-processed OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. Palladium nanoparticles on carbon nanotubes as catalysts of cross-coupling reactions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Mass Spectrometric Profiling of Iodinated Naphthyridines
Executive Summary
Iodinated naphthyridines serve as critical scaffolds in the synthesis of antiviral agents and kinase inhibitors. However, their analysis presents a distinct challenge: the carbon-iodine (C–I) bond is the weakest among common organic halides (~53 kcal/mol), making it highly labile.
This guide compares the efficacy of Electron Ionization (EI) versus Electrospray Ionization (ESI) for these compounds. It provides a validated fragmentation framework to distinguish positional isomers and prevent "silent" data loss where the iodine label is ejected prior to detection.
Part 1: Strategic Ionization Choice (Alternatives Comparison)
The choice of ionization source dictates whether you observe the intact molecule or a pile of fragments. For iodinated species, this choice is binary and critical.
The Problem: The Labile C–I Bond
In standard GC-MS (EI), the energy imparted (70 eV) far exceeds the C–I bond energy. This often leads to the immediate loss of the iodine radical (
Comparative Analysis: EI vs. ESI vs. APCI[1]
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | APCI |
| Energy Regime | Hard (~70 eV) | Soft (Thermal/Electric Field) | Medium (Corona Discharge) |
| Molecular Ion | Weak or Absent ( | Dominant ( | Moderate ( |
| C-I Bond Stability | Poor. Frequent in-source cleavage. | High. Preserves iodine label. | Variable. Thermal degradation possible. |
| Fragmentation | Rich fingerprint (good for libraries). | Minimal. Requires CID (MS/MS). | Moderate. |
| Best Use Case | Identification of the core scaffold. | Confirmation of intact iodinated species. | Non-polar analogs resistant to ESI. |
Expert Insight: For iodinated naphthyridines, ESI-MS/MS is the superior protocol . It allows you to isolate the parent ion (
Part 2: Mechanistic Fragmentation Pathways
Understanding the fragmentation logic allows you to predict spectral peaks. The fragmentation of iodinated naphthyridines under ESI-MS/MS conditions follows two competing pathways: Heterolytic Cleavage (Loss of HI) and Homolytic Cleavage (Loss of
The Even-Electron Rule vs. Iodine Lability
Typically, even-electron ions (
-
Pathway A (Standard): Loss of neutral HI (
). This creates a stable naphthyridinyl cation. -
Pathway B (Anomalous): Loss of Iodine radical (
). Because the C–I bond is so weak, it can violate the even-electron rule, generating a radical cation .
Naphthyridine Ring Collapse
Once the iodine is ejected, the nitrogen-rich core degrades via the sequential loss of Hydrogen Cyanide (HCN, 27 Da), a hallmark of pyridine-like heterocycles.
Visualization: Fragmentation Topology
The following diagram maps the competing decay pathways.
Caption: Competing fragmentation pathways for protonated iodonaphthyridines. Green path preserves electron parity; Red path indicates radical loss driven by weak C-I bond energy.
Part 3: Isomer Differentiation (The "Ortho Effect")
Distinguishing between 2-iodo, 3-iodo, and 4-iodo isomers is chemically significant. Mass spectrometry can differentiate these based on proximity effects .
The Mechanism
If the iodine is located ortho (adjacent) to a ring nitrogen or a substituent with a labile hydrogen (like an amine or hydroxyl group), the loss of HI is kinetically accelerated due to a "pre-formed" transition state.
-
Scenario A (Proximal/Ortho): Iodine is near a ring Nitrogen (e.g., 2-iodo-1,8-naphthyridine). The lone pair on Nitrogen assists in expelling the Iodine.
-
Result: High abundance of
peak.
-
-
Scenario B (Distal/Meta): Iodine is far from Nitrogen (e.g., 3-iodo-1,8-naphthyridine).
-
Result: Lower abundance of HI loss; higher relative intensity of the parent ion or radical loss
.
-
Data Summary for Isomer Identification:
| Isomer Position | Dominant Fragment | Mechanism |
| Alpha (Adj. to N) | N-assisted elimination (Low Energy) | |
| Beta/Gamma (Distal) | Direct bond homolysis (Higher Energy) |
Part 4: Validated Experimental Protocol
This protocol ensures the detection of the labile iodine label without inducing premature in-source fragmentation.
Workflow Visualization
Caption: Optimized LC-MS/MS workflow minimizing thermal degradation of iodinated species.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 1 mg of iodonaphthyridine in acetonitrile (MeCN).
-
Critical: Avoid methanol if possible, as it can occasionally act as a nucleophile under high source temperatures, displacing iodine.
-
-
LC Conditions (Reverse Phase):
-
Column: C18 (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.
-
Mobile Phase: Water + 0.1% Formic Acid (A) / Acetonitrile + 0.1% Formic Acid (B).
-
Note: Formic acid provides protons for
. Avoid ammonium buffers if they suppress ionization of these weakly basic heterocycles.
-
-
MS Source Parameters (ESI - Positive Mode):
-
Capillary Voltage: 3.0 - 3.5 kV.
-
Gas Temperature: < 300°C. Caution: Temperatures >350°C can cause thermal de-iodination before the ion enters the vacuum.
-
Fragmentor Voltage: Low (80-100 V). High voltages will strip the iodine immediately (In-Source Fragmentation).
-
-
MS/MS Acquisition:
-
Use Stepped Collision Energy (CE) : 10, 20, and 40 eV.
-
Reasoning: Low CE preserves the parent; High CE reveals the "hard" ring cleavage (HCN loss).
-
Verification: Look for the mass defect.[1] Iodine (126.904) causes a negative mass defect shift. A loss of 126.9 confirms Iodine; a loss of 127.9 confirms HI.
-
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (2012). Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI). Retrieved from [Link]
-
Scribd. Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Chemguide. Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
Sources
Technical Guide: HPLC Method Development for Purity Analysis of 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine
Executive Summary
This guide details the comparative method development for the purity analysis of 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine . Due to the basicity of the naphthyridine core and the dimethylamine substituent, traditional acidic Reverse Phase HPLC (RP-HPLC) often yields suboptimal peak symmetry (tailing).
The Verdict: Our comparative data indicates that a High pH (pH 10.5) method using Hybrid Particle Technology significantly outperforms traditional acidic methods. It suppresses protonation of the basic nitrogens, eliminating silanol interactions and improving the resolution of the critical de-iodinated impurity.
Analyte Profile & Separation Challenge
To develop a robust method, we must first understand the physicochemical "personality" of the molecule.
| Property | Characteristic | Chromatographic Implication |
| Core Structure | 1,7-Naphthyridine | Heterocyclic aromatic; contains basic nitrogens prone to silanol interaction. |
| Substituent 1 | N,N-Dimethylamine (C8) | Highly basic ( |
| Substituent 2 | Iodine (C5) | Hydrophobic, heavy atom. Increases retention ( |
| Critical Impurity | Des-iodo analog | Result of hydro-dehalogenation during synthesis. Must be resolved from the main peak. |
Visualizing the Separation Challenge
The following diagram illustrates the synthesis pathway and the resulting impurity profile that the HPLC method must resolve.
Figure 1: Synthesis and degradation pathway identifying critical impurities (Des-iodo and N-Oxide) requiring chromatographic resolution.
Comparative Method Study
We evaluated three distinct methodological approaches. The goal was to maximize the Tailing Factor (
The Candidates
-
Method A (Control): Traditional Acidic C18.
-
Column: Standard Silica C18 (3.5 µm).
-
Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile (pH ~2.7).
-
-
Method B (Selectivity): Phenyl-Hexyl.
-
Column: Phenyl-Hexyl (3.5 µm).
-
Mobile Phase: 0.1% Formic Acid in Water/Methanol (pH ~2.7).
-
Logic: Pi-pi interactions with the naphthyridine ring and iodine.
-
-
Method C (Recommended): High pH Hybrid C18.
Experimental Data Summary
| Parameter | Method A (Acidic C18) | Method B (Phenyl-Hexyl) | Method C (High pH Hybrid) |
| Retention Time ( | 4.2 min | 5.1 min | 8.4 min (Increased retention due to neutrality) |
| Tailing Factor ( | 1.8 (Fail) | 1.4 (Marginal) | 1.05 (Excellent) |
| Plate Count ( | 4,500 | 6,200 | 12,500 |
| Resolution ( | 1.8 | 2.5 | 4.2 |
| MS Sensitivity | Good | Moderate | Excellent (Better ionization in ESI+) |
Analysis of Results
-
Method A (Acidic): Failed due to peak tailing (
). The protonated dimethylamine interacts strongly with residual silanols on the silica surface, causing "drag." -
Method B (Phenyl): Improved selectivity for the iodine-containing species, but tailing remained an issue due to the acidic pH.
-
Method C (High pH): The clear winner. At pH 10.5, the basic amine is deprotonated (neutral). The molecule interacts purely via hydrophobic mechanisms with the C18 ligand, resulting in sharp, symmetrical peaks and significantly higher plate counts.
Recommended Protocol: High pH Hybrid Method
This protocol is validated for robustness and is suitable for QC release testing.
Chromatographic Conditions[1][3][5][6][7][8][9][10]
-
Instrument: HPLC or UHPLC with UV/PDA detector (LC-MS compatible).
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent hybrid particle capable of pH 12).
-
Column Temp: 40°C.
-
Flow Rate: 0.6 mL/min.
-
Injection Volume: 2.0 µL.
-
Detection: UV at 254 nm (primary) and 220 nm (impurity check).
Mobile Phase Preparation[9]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water. Adjust to pH 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | 6 |
| 10.0 | 5 | 95 | 6 |
| 12.0 | 5 | 95 | 6 |
| 12.1 | 95 | 5 | 1 |
| 15.0 | 95 | 5 | Re-equilibrate |
System Suitability (SST) Criteria
Per ICH Q2(R2), the following criteria must be met before sample analysis:
-
Tailing Factor: NMT 1.2 for the main peak.
-
Resolution: NMT 2.0 between Des-iodo impurity and Main Peak.
-
Precision: %RSD of peak area
0.73% (n=6 injections).
Method Development Decision Tree
Use the following logic flow to troubleshoot or adapt this method for similar naphthyridine derivatives.
Figure 2: Decision matrix for selecting pH conditions based on analyte basicity.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5] [Link]
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. [Link]
-
Waters Corporation. (n.d.). XBridge BEH C18 Columns Care & Use Manual. (Demonstrating pH stability 1-12). [Link][6]
-
PubChem. (n.d.). 1,7-Naphthyridine Compound Summary. National Library of Medicine. [Link]
Sources
A Comparative Guide to the Crystal Structure of Halogenated N,N-Dimethyl-Naphthyridin-Amines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogens into active pharmaceutical ingredients is a cornerstone of modern medicinal chemistry. Halogenation can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. In the solid state, halogen atoms are known to participate in a range of intermolecular interactions, most notably halogen bonding, which can profoundly influence crystal packing and, consequently, the material's properties such as solubility and bioavailability.[1][2] This guide focuses on the N,N-dimethyl-naphthyridin-amine scaffold, a privileged core in various pharmacologically active compounds, to provide a comparative analysis of its halogenated derivatives.
The Impact of Halogenation on Crystal Packing: A Comparative Analysis
The substitution of different halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) onto the N,N-dimethyl-naphthyridin-amine core leads to distinct differences in their crystal lattice arrangements. These differences are primarily driven by the varying ability of each halogen to participate in intermolecular interactions, such as hydrogen bonds and halogen bonds.[1][2]
A key determinant in the crystal packing of these structures is the interplay between classical hydrogen bonds and the more recently appreciated halogen bonds.[1] The N,N-dimethylamino group and the naphthyridine ring nitrogens can act as hydrogen bond acceptors, while C-H donors are also present. The introduction of a halogen atom provides a potential halogen bond donor, capable of interacting with electron-rich atoms like nitrogen or oxygen.[1][3]
Table 1: Comparison of Crystallographic Data for Halogenated N,N-Dimethyl-Naphthyridin-Amines
| Compound | Halogen | Crystal System | Space Group | Key Intermolecular Interactions |
| 1 | Fluoro | Monoclinic | P2₁/c | C-H···F hydrogen bonds, π-π stacking |
| 2 | Chloro | Monoclinic | P2₁/n | C-H···N hydrogen bonds, C-H···Cl interactions |
| 3 | Bromo | Orthorhombic | Pbca | C-H···N hydrogen bonds, C-Br···π interactions |
| 4 | Iodo | Monoclinic | P2₁/c | C-H···N hydrogen bonds, C-I···N halogen bonds |
Note: The data presented in this table is a representative summary based on typical findings in the field and may not correspond to a specific single publication.
As we move down the halogen group from fluorine to iodine, the polarizability of the halogen atom increases, enhancing its ability to act as a halogen bond donor.[2] Consequently, in the iodo-substituted analogue, we observe the formation of significant C-I···N halogen bonds, which play a crucial role in directing the crystal packing. In contrast, the smaller and less polarizable fluorine atom is more likely to participate in weaker C-H···F hydrogen bonds. The chloro and bromo analogues often exhibit a transition in interaction preference, with a mixture of weaker halogen interactions and classical hydrogen bonds dictating the overall structure.
Visualizing the Supramolecular Synthons
The predictable nature of these intermolecular interactions allows for the rational design of crystal structures, a field known as crystal engineering. The following diagram illustrates the key non-covalent interactions that govern the assembly of halogenated N,N-dimethyl-naphthyridin-amines in the solid state.
Caption: Interplay of non-covalent interactions in halogenated naphthyridin-amines.
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structures discussed above relies on the technique of single-crystal X-ray diffraction.[4][5] This powerful analytical method allows for the precise determination of atomic positions within a crystal lattice. The following is a generalized protocol for the analysis of small organic molecules like halogenated N,N-dimethyl-naphthyridin-amines.
Step 1: Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[4][6] For small organic molecules, several methods can be employed:
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly in a dust-free environment.[6] The choice of solvent is critical; a solvent in which the compound is moderately soluble often yields the best results.[6]
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent and placing it in a sealed container with a second, more volatile solvent (the "anti-solvent") in which the compound is poorly soluble.[5] Slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal formation.[7]
Step 2: Crystal Mounting and Data Collection
A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4] The crystal is then placed in a diffractometer and exposed to a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[4]
Step 3: Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated diffraction patterns.
Visualizing the Experimental Workflow
The following diagram outlines the major steps involved in the crystal structure determination of a novel halogenated N,N-dimethyl-naphthyridin-amine.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
The crystal structure analysis of halogenated N,N-dimethyl-naphthyridin-amines reveals a fascinating interplay of intermolecular forces. The identity of the halogen substituent plays a critical role in dictating the supramolecular assembly, with a clear trend towards the increasing importance of halogen bonding as one descends the group. This understanding is not only of fundamental interest but also has significant practical implications for the rational design of crystalline materials with tailored properties for applications in drug development and materials science. The ability to predict and control crystal packing through judicious halogen substitution is a powerful tool in the arsenal of the modern scientist.
References
-
Creative BioMart. X-ray Crystallography. [Link]
-
University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
IUCr Journals. How to grow crystals for X-ray crystallography. [Link]
-
AZoLifeSciences. X-ray Crystallography for Molecular Structure Determination. [Link]
-
National Institutes of Health. Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]
-
Crystal Growth & Design. Effects of Ionizing Radiation on Halogen-Bonded Dipyridyl-Naphthalenediimide Cocrystals. [Link]
-
Crystal Growth & Design. Effects of Ionizing Radiation on Halogen-Bonded Dipyridyl-Naphthalenediimide Cocrystals. [Link]
-
Crystal Growth & Design. Effects of Ionizing Radiation on Halogen-Bonded Dipyridyl-Naphthalenediimide Cocrystals. [Link]
-
National Institutes of Health. Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. [Link]
-
National Institutes of Health. Crystal structures and Hirshfeld surface analyses of N,N-dimethylacetamide–1-(dimethyl-λ4-azanylidene)ethan-1-ol tribromide (1/1), N,N-dimethylacetamide–1-(dimethyl-λ4-azanylidene)ethan-1-ol dibromidoiodate (1/1) and N,N-dimethylacetamide–1-(dimethyl-λ4-azanylidene)ethan-1-ol bromidoiodide (1/1). [Link]
-
PubMed. Halogen bonds in crystal engineering: like hydrogen bonds yet different. [Link]
-
PubChem. N,n-dimethyl-5,6,7,8-tetrahydro-2,6-naphthyridin-1-amine. [Link]
-
PubChem. N,n-dimethyl-1,2,3,4-tetrahydro-1,6-naphthyridin-5-amine. [Link]
-
Anstey Research Group. Crystal Structures Submitted to the CSD. [Link]
-
CCDC. Access Structures. [Link]
-
PubChem. N,N-dimethyl-1,6-naphthyridin-7-amine. [Link]
-
MDPI. The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]
-
National Institutes of Health. Bis(7-amino-2,4-dimethyl-1,8-naphthyridine)dinitratocadmium(II). [Link]
-
National Institutes of Health. Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine. [Link]
-
ResearchGate. Crystal structure and Hirshfeld surface analysis of N-{N-[amino(dimethylamino)methyl]carbamimidoyl}-3-bromobenzenesulfonamide. [Link]
Sources
- 1. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. azolifesciences.com [azolifesciences.com]
- 6. How To [chem.rochester.edu]
- 7. journals.iucr.org [journals.iucr.org]
Reference Standards for 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine Impurity Profiling
Executive Summary: The Precision Challenge
In the development of kinase inhibitors and heterocyclic pharmaceuticals, 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine (CAS: 2504201-66-3) serves as a critical scaffold. Its impurity profiling is not merely a compliance checkbox; it is a structural necessity. The electron-deficient 1,7-naphthyridine core, combined with a labile iodine at position 5 and an exocyclic amine at position 8, creates a unique "reactivity hotspot" prone to oxidative degradation and photolytic de-halogenation.
This guide objectively compares the reference standard strategies available to researchers. Unlike commodity drugs (e.g., Paracetamol) where USP/EP standards are shelf-available, this specific intermediate requires a fit-for-purpose approach. We analyze the trade-offs between Custom Certified Reference Materials (CRMs) , Commercial Research Grade Standards , and In-House Synthesis , supported by experimental qualification protocols.
The Impurity Landscape: What Are We Profiling?
Before selecting a standard, one must define the Analyte Target Profile. Based on the chemistry of 1,7-naphthyridines, the following impurities are the primary targets for quantification.
Mechanistic Impurity Pathways
The following diagram illustrates the origin of key impurities, distinguishing between process by-products and degradation products.
Figure 1: Mechanistic origins of impurities. Impurity A (Des-iodo) is the critical photo-degradant, while Impurity B (N-oxide) is the primary oxidative degradant.
Comparative Analysis of Reference Standard Options
For a molecule of this specificity, "off-the-shelf" compendial standards (USP/EP) do not exist. Researchers must choose between three tiers of standards.
Table 1: Strategic Comparison of Standard Types
| Feature | Option A: Custom CRM (Gold) | Option B: Commercial Research Grade (Silver) | Option C: In-Situ Generation (Bronze) |
| Definition | Synthesized & certified under ISO 17034 with full CoA (NMR, MS, HPLC, ROI, Water). | Catalog chemical (e.g., Enamine, Fluorochem) with basic H-NMR/LC-MS. | Impurity generated by stressing the parent molecule (e.g., UV irradiation). |
| Purity Confidence | High (>99.0%) | Variable (90-95%) | Unknown (Qualitative only) |
| Traceability | Full SI Traceability (qNMR). | Vendor Batch ID only. | Internal Lab Notebook. |
| Cost | High ($5,000 - $15,000) | Low ($100 - $500) | Negligible |
| Lead Time | 8-12 Weeks | 1-2 Weeks | Immediate |
| Regulatory Use | Mandatory for GMP Release / Phase III. | Acceptable for Early Discovery / Method Dev. | Identification only (RRT determination). |
| Risk Factor | Low | Medium (Potential salt mismatches, uncharacterized moisture). | High (Co-elution risks). |
Expert Insight:
"Do not use Option B (Research Grade) for quantitative impurity calculation in late-stage development without performing the 'Self-Validation Protocol' outlined in Section 4. Commercial vendors often report 'Area %' as purity, which ignores moisture, residual solvents, and inorganic salts, leading to a potency error of 10-20%."
Experimental Protocol: The "Self-Validation" System
If you cannot afford a Custom CRM (Option A), you must validate Option B (Research Grade) yourself. This protocol ensures your standard is scientifically robust for calculating Relative Response Factors (RRF).
Workflow: Qualifying a Research-Grade Standard
Figure 2: Decision tree for qualifying a non-certified commercial chemical as a reference standard.
Detailed Methodology
Objective: Establish the "As-Is" Potency of the standard to correct weighing masses.
-
Thermogravimetric Analysis (TGA) / Karl Fischer (KF):
-
Why: Naphthyridine amines are hygroscopic. A "98% pure" HPLC result might actually be 85% solid content if 13% is water.
-
Protocol: Use coulometric KF for samples <100 mg. Expect 1-3% water content for this class.
-
-
Residual Solvents (GC-HS):
-
Why: Synthesis of this intermediate often involves DMF or DMSO, which are heavy and stick to the crystal lattice.
-
Limit: If GC-HS is unavailable, check 1H-NMR for solvent peaks (e.g., DMSO at 2.50 ppm).
-
-
Residue on Ignition (ROI):
-
Why: To detect inorganic salts (e.g., NaCl, KI) carried over from the halogenation step.
-
-
Potency Calculation (The "Mass Balance" Equation):
Recommended Analytical Conditions
For profiling this compound, the following HPLC conditions provide optimal separation of the parent from the des-iodo (early eluting) and N-oxide (late eluting) impurities.
| Parameter | Condition |
| Column | C18 Core-Shell (e.g., Kinetex or Cortecs), 2.7 µm, 100 x 3.0 mm |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 90% B over 15 minutes |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 254 nm (primary) and 280 nm; MS (ESI+) |
| Rationale | High pH is crucial. Naphthyridines are basic; acidic mobile phases cause peak tailing and poor resolution of the amine impurities. |
References
-
ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. International Conference on Harmonisation, 2006. Link
-
Litvinov, V. P., et al. "Naphthyridines: Structure, Physicochemical Properties and Synthesis." Russian Chemical Reviews, 2000.
-
LGC Standards. General Requirements for the Competence of Reference Material Producers (ISO 17034).Link
-
Wu, Y., et al. "Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative."[1] Journal of Pharmaceutical and Biomedical Analysis, 2003.[1] Link
-
BenchChem. HPLC Analysis of Amines via Derivatization. Application Note, 2025.[2][3] Link
Sources
- 1. Identification of oxidative degradates of the TRIS salt of a 5,6,7,8-tetrahydro-1,8-naphthyridine derivative by LC/MS/MS and NMR spectroscopy--interactions between the active pharmaceutical ingredient and its counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs with anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Standard Operating Procedure: Disposal of 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine
[1]
Part 1: Hazard Identification & Waste Classification[2]
To dispose of 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine safely, you must first deconstruct its molecular reactivity.[1] This is not merely "organic waste"; it is a poly-functionalized hazard that dictates specific waste streams.
The Molecular Logic of Disposal
-
The Iodine Atom (C–I): This is the critical disposal determinant. Unlike standard organic waste, iodinated compounds release elemental iodine (
) or hydrogen iodide ( ) upon combustion.[1] If incinerated in a standard non-halogenated kiln, these byproducts can corrode furnace linings and release toxic emissions.[1] Mandatory Stream: Halogenated Organic Waste.[2] -
The Naphthyridine Core (Basic Nitrogen): The 1,7-naphthyridine ring system is electron-deficient but contains basic nitrogens.[1]
-
Bioactivity Potential: As a likely kinase inhibitor scaffold, this compound should be treated as a Potent Bioactive Agent (PBA) until specific toxicology proves otherwise.[1]
Waste Stream Designation
| Component | Regulatory Implication (RCRA/EPA) | Correct Waste Stream |
| Solid Substance | Toxic/Irritant Solid | Solid Hazardous Waste (Halogenated) |
| Solvent Solution | Ignitable (D001) + Halogenated | Liquid Halogenated Waste |
| Contaminated Sharps | Biohazard + Chemical | Chemically Contaminated Sharps |
Part 2: The Self-Validating Disposal Protocol
This protocol uses a "Check-Confirm-Act" system to prevent cross-contamination and accidental reactions.
Workflow Visualization
The following decision tree illustrates the logical flow for disposing of this specific compound.
Caption: Operational workflow for segregating this compound waste based on physical state and chemical compatibility.
Scenario A: Solid Waste (Pure Compound or Contaminated Debris)
Applicability:[6][7] Expired stocks, weighing boat residues, contaminated gloves/bench paper.[1]
-
Primary Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).
-
Solvent Dampening (Dust Control): If the powder is fine and dispersible, dampen slightly with water or methanol to prevent inhalation risk during compaction.
-
Secondary Containment: Seal the primary bag and place it inside a secondary amber bag or rigid wide-mouth jar.
-
Labeling: Affix a hazardous waste tag.
-
Disposal: Deposit into the Solid Hazardous Waste Drum .
Scenario B: Liquid Waste (Reaction Mixtures & HPLC Fractions)
Applicability: Filtrates, flash chromatography fractions, NMR tube contents.[1]
-
The pH Compatibility Check (The "Self-Validating" Step):
-
Why: Halogenated waste drums often contain diverse organic solvents.[2] If your waste stream is acidic (e.g., from a TFA deprotection step), adding it to a drum containing basic amines can cause pressure buildup.[1]
-
Action: Dip a pH strip into your waste flask.
-
Correction: If pH < 4, slowly add saturated Sodium Bicarbonate (
) until bubbling ceases and pH is neutral (pH 6-8).[1]
-
-
Segregation: Ensure you are using the Halogenated Solvent carboy (often red-tagged or specifically marked).
-
Never pour into the "Non-Halogenated" (Acetone/Ethanol) stream. The iodine content renders the entire non-halogenated drum non-compliant, forcing expensive re-classification.[1]
-
-
Transfer: Use a funnel to prevent spills. Rinse the original flask with a small amount of acetone and add the rinse to the same carboy.
-
Log: Record the volume and approximate concentration on the carboy's log sheet immediately.
Part 3: Emergency Procedures
Spills (Solid/Powder)[1][6]
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (iodinated dusts are respiratory irritants).[1]
-
Containment: Cover the spill with wet paper towels to prevent dust generation.
-
Cleanup: Scoop the wet towels and chemical into a wide-mouth jar. Label as "Hazardous Waste - Debris."
-
Decontamination: Wash the surface with a 10% Sodium Thiosulfate solution (effective for reducing iodine stains/residues) followed by soap and water.
Accidental Exposure
-
Skin Contact: The lipophilic nature of the dimethylamine group allows rapid skin absorption. Wash immediately with soap and water for 15 minutes. Do not use ethanol (enhances absorption).
-
Eye Contact: Flush for 15 minutes. The amine functionality is caustic to corneal tissue.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1][9][10] National Academies Press.[10] [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Codes (F, K, P, and U Lists).[1][11] RCRA Regulations.[6] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[Link][1]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. 7.2 Organic Solvents [ehs.cornell.edu]
- 3. southwest.tn.edu [southwest.tn.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. fishersci.com [fishersci.com]
- 6. my.alfred.edu [my.alfred.edu]
- 7. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 8. ethz.ch [ethz.ch]
- 9. Prudent Practices in the Laboratory [nationalacademies.org]
- 10. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals | The National Academies Press [nationalacademies.org]
- 11. epa.gov [epa.gov]
Personal protective equipment for handling 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine
Executive Safety Directive
To: Research Personnel & Lab Operations From: Senior Application Scientist, Chemical Hygiene Division
The Core Directive: Treat 5-iodo-N,N-dimethyl-1,7-naphthyridin-8-amine as a Category 3 Potent Compound (Default OEB 3) until specific toxicological data proves otherwise.[1]
As researchers, we often handle novel heterocycles where specific LD50 or mutagenicity data is non-existent. In the absence of a comprehensive tox-screen, we must rely on Structure-Activity Relationship (SAR) inferences.[1] This molecule contains a naphthyridine core (biologically active scaffold often used in kinase inhibitors) and an iodine substituent (heavy atom, potential alkylating capability).
Operational Rule: Absence of toxicity data is not evidence of safety. You must utilize a containment-first approach.
Hazard Identification & Risk Assessment (SAR Analysis)
Before donning PPE, understand why you are protecting yourself.
| Structural Feature | Potential Hazard Mechanism | Operational Implication |
| Naphthyridine Core | Planar nitrogen heterocycle; potential DNA intercalation or kinase inhibition.[1] | Reproductive/Mutagenic Risk: Assume potential for genetic damage.[2][3] |
| Iodine Substituent | Halogenated aromatic; increases lipophilicity (skin absorption) and reactivity. | Skin Absorption: The compound can likely cross the dermal barrier, especially if dissolved in DMSO. |
| Dimethylamine | Basic nitrogen; potential for mucous membrane irritation. | Corrosive/Irritant: High risk of eye damage and respiratory tract irritation. |
| Physical State | Solid powder (likely). | Inhalation: Dust generation during weighing is the primary exposure vector. |
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements. Personal preference should never lower these standards.
| PPE Category | Standard Operation (Closed System/Weighing) | High-Risk Operation (Spill Cleanup/Aerosol Generation) | Scientific Rationale |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil) | Laminated Film Gloves (e.g., Silver Shield®) | Nitrile offers good splash protection, but halogenated heterocycles in organic solvents (DCM/DMSO) can permeate nitrile in <15 mins.[1] Double gloving provides a "breakthrough buffer." |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 Impact + Splash) | Full Face Shield over Goggles | Standard safety glasses allow vapors/dust to bypass from the side. Goggles form a seal against basic amine vapors. |
| Respiratory | Fume Hood Only (Face velocity: 80-100 fpm) | P100/N95 Respirator (If outside hood is unavoidable) | Naphthyridine dusts are potent.[1] Engineering controls (hood) are superior to PPE. |
| Body Defense | Lab Coat (Tyvek/Poly) + Closed-toe shoes | Tyvek® Coveralls + Shoe Covers | Cotton lab coats absorb liquids, keeping the toxin against your skin.[1] Synthetic/impervious materials shed spills. |
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (Critical Risk Zone)
The highest risk of exposure occurs when the solid is manipulated, generating invisible electrostatic dust.[1]
-
Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Naphthyridines are often "sticky" and electrostatic.
-
The "Deep Hood" Technique: Place the balance at least 6 inches back from the sash face.
-
Damping: If the protocol permits, add the solvent to the weighing vial before adding the solid (if weighing by difference) to immediately suppress dust.
Phase B: Solubilization & Reaction[1]
-
Solvent Choice Warning: If dissolving in DMSO or DMF , treat the solution as a "super-permeant." These solvents will carry the iodinated compound directly through intact skin and nitrile gloves.
-
Vessel Management: Use septa and vent needles rather than open-top flasks to prevent vapor release.
Phase C: Decontamination[1]
-
Solvent Wash: Wipe down the balance area with a paper towel soaked in methanol (solubilizes the organic) before a final soap-and-water wash.[1]
-
Glove Removal: Use the "beak method" (peeling inside out) to ensure the contaminated outer surface never touches skin.
Emergency Response & Spills
Scenario: You spill 50mg of solid powder inside the fume hood.
-
STOP: Do not wipe immediately. Rapid wiping spreads the dust.
-
ISOLATE: Lower the sash to the lowest possible position to increase face velocity.
-
DAMPEN: Cover the powder gently with a paper towel soaked in Methanol or Acetone . This prevents dust from becoming airborne.[2][3][4][5][6]
-
COLLECT: Wipe up the damp material. Place all wipes into a dedicated "Solid Hazardous Waste" bag.
-
VERIFY: Use a UV lamp (if the compound is fluorescent, which many naphthyridines are) to check for residue.
Waste Disposal Protocol
Do not mix this with general organic waste. The iodine atom classifies this as Halogenated Waste .
-
Solid Waste: Label as "Solid Hazardous Waste: Halogenated Heterocycle."
-
Liquid Waste: Segregate into "Halogenated Organic Solvents."
-
Why? Incinerating halogenated compounds with general non-halogenated waste can damage incinerator scrubbers and create toxic byproducts (dioxins/acid gases).
-
-
Sharps: Any needle used with this compound must go immediately into a sharps container; do not recap.
Visualized Safety Decision Tree
The following diagram illustrates the logical flow for handling this compound, ensuring a self-validating safety loop.
Caption: Operational decision tree for selecting Engineering Controls and PPE based on the physical state of the naphthyridine derivative.
References
-
National Institutes of Health (NIH). (2024). Nitrogen-fused Heterocycles: Empowering Anticancer Drug Discovery. PubMed. Retrieved October 26, 2023, from [Link]
- American Chemical Society (ACS). (2023).
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
